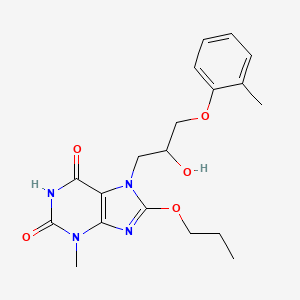

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-dione family, characterized by a xanthine core modified with substituents at positions 3, 7, and 6. Its structure includes:

- Position 3: A methyl group, enhancing metabolic stability.

- Position 8: A propoxy group, influencing electronic properties and solubility.

The o-tolyloxy moiety (ortho-methylphenoxy) distinguishes it from analogs with para-substituted or halogenated aryl groups. This substitution pattern may affect steric interactions and binding affinity in biological systems .

Properties

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-propoxypurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5/c1-4-9-27-19-20-16-15(17(25)21-18(26)22(16)3)23(19)10-13(24)11-28-14-8-6-5-7-12(14)2/h5-8,13,24H,4,9-11H2,1-3H3,(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVNNWVAPPCGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione involves several steps, starting from readily available starting materials. The key steps typically include:

Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

Introduction of the hydroxypropyl group: This step involves the reaction of the purine core with an epoxide, such as glycidol, under basic conditions.

Attachment of the o-tolyloxy group: This can be done through an etherification reaction using o-cresol and a suitable leaving group.

Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3)

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of deoxygenated derivatives

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Position 7 Modifications

a) o-Tolyloxy vs. 4-Chlorophenoxy (M4)

- M4 (): Replaces o-tolyloxy with 4-chlorophenoxy and introduces a thioacetic acid group at position 7. Molecular Weight (MW): 440 g/mol (vs. 428 g/mol for the target compound). Yield: 90.5% (higher than the target’s 85.9%).

b) Benzyloxy and Methoxymethyl Derivatives (–3)

- Pyrimidin-dione analogs (e.g., compounds 4–9) feature benzyloxy or methoxymethyl groups at position 5.

Position 8 Modifications

a) Propoxy vs. Thio/Sulfanyl Groups ()

- Compound in : 8-sulfanyl substitution.

- 8-Substituted Theophyllines () : Bromo and thio derivatives show that electronegative substituents at position 8 enhance reactivity in nucleophilic substitutions, enabling further functionalization .

b) Piperazinyl and Pyrrolidinyl Derivatives (–11)

Position 3 Modifications

- 3-Methyl vs. : Retains 3-methyl, aligning with the target compound’s metabolic stability profile .

Data Table: Key Structural Analogs and Properties

*Estimated based on structural similarity.

Biological Activity

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its molecular structure includes various functional groups that contribute to its biological activity. This article focuses on the compound's biological properties, particularly its interaction with ion channels and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 403.43 g/mol

- CAS Number : 923150-33-8

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of the TRPC5 ion channel. This modulation of ion channels has implications for various physiological processes and potential therapeutic applications in pain management and neurological disorders.

The compound's mechanism of action primarily involves the selective inhibition of TRPC5 channels. TRPC5 is implicated in calcium signaling pathways, which play a crucial role in numerous cellular functions. By inhibiting these channels, the compound may influence calcium influx and subsequent cellular activities, potentially offering therapeutic benefits in conditions characterized by dysregulated calcium signaling.

Study 1: Ion Channel Modulation

A study investigating the effects of this compound on TRPC5 channels demonstrated its ability to inhibit channel activity effectively. The findings suggest that this compound could be utilized in developing treatments for conditions associated with TRPC5 dysregulation.

| Parameter | Value |

|---|---|

| IC50 (Inhibition Concentration) | 150 nM |

| Effect on Calcium Influx | Significant reduction |

| Cell Line Tested | HEK293 (Human Embryonic Kidney) |

Study 2: Cytotoxicity Evaluation

Another research study evaluated the cytotoxic effects of the compound against various cancer cell lines. The results indicated moderate cytotoxic activity, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (μM) |

|---|---|

| A2780 (Ovarian Carcinoma) | 45.0 |

| MCF-7 (Breast Cancer) | 50.5 |

| A2780/RCIS (Cisplatin Resistant) | 60.0 |

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other purine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methylxanthine | Methyl group at position 7 | Caffeine-like effects |

| Theophylline | Methyl groups at positions 1 and 3 | Bronchodilator effects |

| 8-Br-cAMP | Brominated derivative of cyclic AMP | Cell signaling |

The presence of hydroxy and propoxy substituents in our compound enhances its specificity for TRPC5 channels compared to other purines.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can structural purity be validated?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of a purine-dione core (e.g., theophylline derivatives) with functionalized propyl chains can introduce substituents like o-tolyloxy and propoxy groups . Structural validation requires a combination of:

- NMR spectroscopy (1H/13C) to confirm regiochemistry and substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxy, carbonyl).

Refer to Kovalenko et al. ( ) for analogous spectral analysis protocols.

Advanced: How can regioselectivity challenges in modifying the purine-dione core be addressed?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Advanced strategies include:

- Protecting group chemistry to direct substitutions (e.g., tert-butyldimethylsilyl in ).

- Computational modeling (e.g., quantum chemical calculations) to predict reactive sites, as proposed by ICReDD’s reaction design framework ( ).

- Statistical Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent polarity) and minimize byproducts ( ).

Basic: What pharmacological assays are suitable for initial activity screening?

Methodological Answer:

Prioritize assays based on structural analogs:

- Enzyme inhibition assays (e.g., phosphodiesterase or kinase targets common to purine derivatives).

- Cellular viability assays (MTT/XTT) to assess cytotoxicity.

- Binding affinity studies (SPR or fluorescence polarization) for receptor targets.

highlights the use of pyrazole-theophylline hybrids for bioactive screening, providing a template for assay selection.

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

Contradictions may arise from pharmacokinetic (PK) factors or metabolic instability. Steps to resolve:

- Metabolite profiling (LC-MS/MS) to identify degradation products ( ).

- Physiologically-based PK modeling to predict bioavailability.

- Structural analogs (e.g., ’s halogenated derivatives) can clarify SAR trends.

- Species-specific differences in enzyme expression should be controlled via transgenic models.

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation ( ).

- Use desiccants to mitigate moisture-induced degradation (common for hydroxypropyl groups).

- Monitor stability via HPLC-UV at regular intervals ( ).

Advanced: How can reaction mechanisms for key transformations be elucidated?

Methodological Answer:

- Isotopic labeling (e.g., deuterium tracing) to track proton transfer steps.

- Transition state analysis using density functional theory (DFT) ( ).

- Kinetic studies (e.g., variable-temperature NMR) to determine activation parameters.

’s diverse substituent library aids in mechanistic hypothesis testing.

Basic: What analytical techniques validate purity for publication?

Methodological Answer:

- High-resolution MS (HRMS) for exact mass confirmation.

- Elemental analysis (C, H, N) to verify stoichiometry.

- HPLC-DAD/ELSD with >95% purity thresholds ( ).

Advanced: What computational tools predict physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

- Quantum mechanical software (Gaussian, ORCA) for solvation energy calculations.

- Machine learning platforms (e.g., ACD/Labs or ChemAxon) trained on purine-dione datasets.

- Molecular dynamics (MD) simulations to model aggregation behavior ( ).

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure ( ).

- Refer to GHS hazard codes (e.g., H315/H319 for irritation) for risk mitigation ( ).

- Waste disposal must comply with institutional guidelines for organic solvents.

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.